![molecular formula C21H26N6O4 B2507052 Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate CAS No. 898437-20-2](/img/structure/B2507052.png)
Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine and piperazine derivatives involves the introduction of various functional groups to the core structure to enhance biological activity. For instance, in the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, substituting the benzamide with a bulky moiety significantly increased anti-acetylcholinesterase activity . Similarly, the synthesis of 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives involved the attachment of aryl amino-2-oxo ethyl groups to the piperazine ring, which resulted in compounds with varying degrees of antibacterial activity .
Molecular Structure Analysis
The molecular structure of these compounds plays a crucial role in their biological activity. For example, the introduction of a bulky group at the nitrogen atom of benzamide in piperidine derivatives dramatically enhanced their anti-acetylcholinesterase activity . The basic quality of the nitrogen atom in the piperidine ring was also found to be important for activity . In the case of piperazine derivatives, the presence of aryl amino-2-oxo ethyl groups influenced their antibacterial efficacy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives typically include amide bond formation, alkylation, and the introduction of various substituents to the core piperidine or piperazine ring. These reactions are carefully designed to produce compounds with desired biological properties. For example, compound 21 from paper was found to be a potent inhibitor of acetylcholinesterase due to the specific substituents introduced during its synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structures. The introduction of different substituents can affect these properties, which in turn can influence the compound's biological activity and pharmacokinetics. For instance, compound 13e from paper showed a longer duration of action than physostigmine, which could be attributed to its specific physical and chemical properties.
Aplicaciones Científicas De Investigación
Synthesis and Neurological Effects : A study by Li Ming-zhu (2012) focused on the synthesis of compounds similar to Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate and their effects on learning and memory in mice. The synthesized compound showed significant improvement in learning and memory faculties.
Polymerization Applications : Research by Pargol Daneshmand, Aurélie Randimbiarisolo, and F. Schaper (2019) investigated copper complexes involving similar piperazine structures for their use in rac-lactide polymerization, yielding polylactic acid.
Antibacterial and Antifungal Activity : D. Sharma, Nitin Kumar, and D. Pathak (2014) explored derivatives of this compound, finding significant antibacterial and antifungal activities in specific synthesized compounds.
Anti-inflammatory and Analgesic Properties : A study conducted by Yasemin Duendar and colleagues (2007) reported the synthesis of derivatives with arylpiperazinyl structure, which exhibited analgesic and anti-inflammatory properties without significant gastric side effects.
Antimicrobial Agent Synthesis : Research by M. Al-Talib and others (2016) focused on the synthesis of hydrazide derivatives using structures similar to this compound, evaluating their potential as antimicrobial agents.
Mecanismo De Acción
Pharmacokinetics
The compound contains both polar (piperazine ring, purine moiety) and nonpolar (benzyl group, ethyl group) regions, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The ester group might undergo hydrolysis in the body, affecting the compound’s stability and bioavailability .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O4/c1-3-27-17-18(24(2)21(30)23-19(17)29)22-20(27)26-11-9-25(10-12-26)13-16(28)31-14-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3,(H,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBFBRXZFCYXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)CC(=O)OCC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2506971.png)
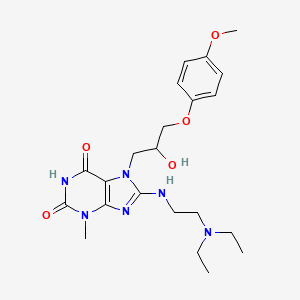
![Naphtho[2,1-b]furan, 1,2-dimethyl-](/img/structure/B2506973.png)
![[(2-Ethylhexyl)oxy]benzene](/img/structure/B2506975.png)
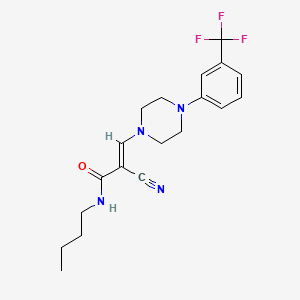
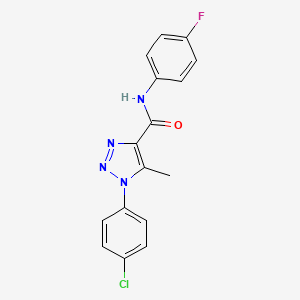
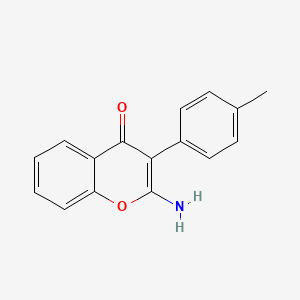
![N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2506980.png)
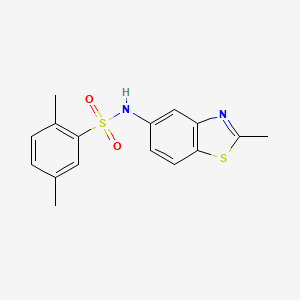

![N-(3-ethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2506988.png)
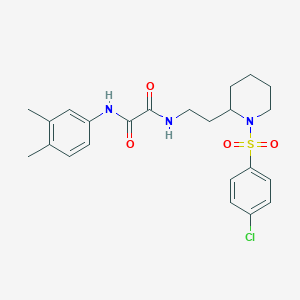
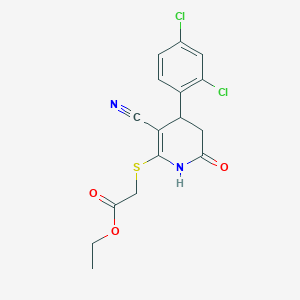
![N-(4-fluorophenyl)-2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B2506992.png)